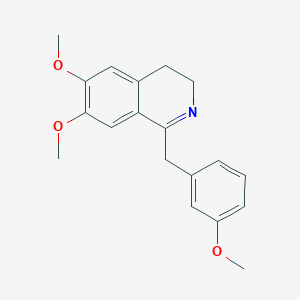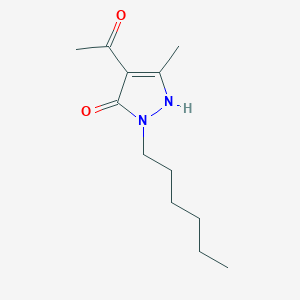
Butyl 3-(5-nitrofuran-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-(5-nitrofuran-2-yl)acrylate is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound features a butyl ester group attached to a 3-(5-nitrofuran-2-yl)acrylate moiety, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(5-nitrofuran-2-yl)acrylate typically involves the esterification of 3-(5-nitrofuran-2-yl)acrylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common, and the reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Butyl 3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of butyl 3-(5-aminofuran-2-yl)acrylate.
Reduction: Formation of butyl 3-(5-aminofuran-2-yl)acrylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Butyl 3-(5-nitrofuran-2-yl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of butyl 3-(5-nitrofuran-2-yl)acrylate involves the interaction of the nitrofuran moiety with biological targets. The nitro group is reduced to reactive intermediates that can interact with bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication. The compound’s molecular targets include bacterial nitroreductases and other enzymes involved in cellular metabolism.
相似化合物的比较
Similar Compounds
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Used to treat urinary tract infections.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Butyl 3-(5-nitrofuran-2-yl)acrylate is unique due to its butyl ester group, which can influence its solubility, stability, and biological activity compared to other nitrofuran derivatives. This structural variation allows for different applications and potential advantages in specific research and industrial contexts.
属性
CAS 编号 |
90147-19-6 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC 名称 |
butyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO5/c1-2-3-8-16-11(13)7-5-9-4-6-10(17-9)12(14)15/h4-7H,2-3,8H2,1H3/b7-5+ |
InChI 键 |
GULVFSMZESEJBN-FNORWQNLSA-N |
手性 SMILES |
CCCCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
规范 SMILES |
CCCCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


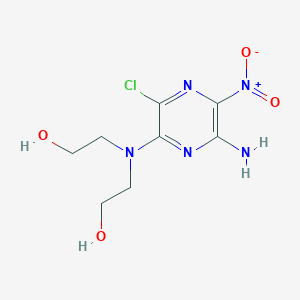
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
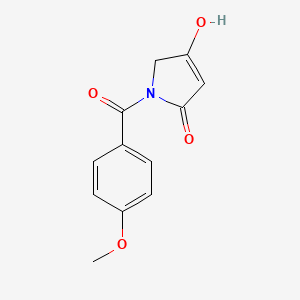
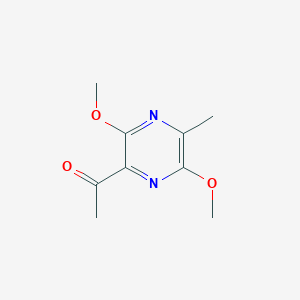


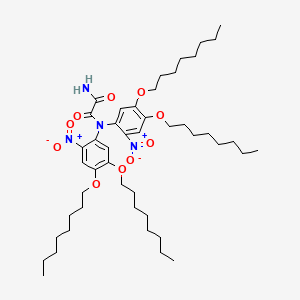
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
